molecular formula C25H27N3O5 B15025706 5-(2-Furyl)-2-[({2-[4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazin-1-yl]ethyl}amino)methylene]cyclohexane-1,3-dione

5-(2-Furyl)-2-[({2-[4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazin-1-yl]ethyl}amino)methylene]cyclohexane-1,3-dione

Cat. No.: B15025706
M. Wt: 449.5 g/mol
InChI Key: RYZABZAACITLMI-UHFFFAOYSA-N
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Description

5-(2-Furyl)-2-[({2-[4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazin-1-yl]ethyl}amino)methylene]cyclohexane-1,3-dione is a synthetic organic compound featuring a cyclohexane-1,3-dione core substituted with a furyl group at position 5 and a piperazine-linked benzofuran moiety at position 2. This structure combines a rigid bicyclic system (benzofuran) with a flexible piperazine-ethylamino spacer, which may enhance its binding affinity to biological targets. The compound is marketed for medicinal purposes, though specific therapeutic applications remain undisclosed in publicly available literature . Its synthesis likely involves condensation reactions between furyl-substituted cyclohexanedione derivatives and functionalized piperazine intermediates, analogous to methods described for structurally related compounds .

Properties

Molecular Formula

C25H27N3O5

Molecular Weight

449.5 g/mol

IUPAC Name

3-[4-[2-[[4-(furan-2-yl)-2-hydroxy-6-oxocyclohexen-1-yl]methylideneamino]ethyl]piperazin-1-yl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C25H27N3O5/c29-21-14-17(23-6-3-13-32-23)15-22(30)20(21)16-26-7-8-27-9-11-28(12-10-27)24-18-4-1-2-5-19(18)25(31)33-24/h1-6,13,16-17,24,29H,7-12,14-15H2

InChI Key

RYZABZAACITLMI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN=CC2=C(CC(CC2=O)C3=CC=CO3)O)C4C5=CC=CC=C5C(=O)O4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of cyclohexane-1,3-dione derivatives modified with aromatic substituents and piperazine-based side chains. Below is a detailed comparison with key analogs:

Structural Analogues and Key Differences

Compound Name Substituent (R) Piperazine Modification Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound 2-Furyl 3-oxo-1,3-dihydro-2-benzofuran-1-yl C₂₄H₂₄N₃O₅ 446.47 Not Disclosed
5-Phenyl-2-([(2-piperazin-1-ylethyl)amino]methylene)cyclohexane-1,3-dione Phenyl None (unmodified piperazine) C₁₉H₂₅N₃O₂ 327.42 297160-31-7
5-(4-Chlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione 4-Chlorophenyl None (unmodified piperazine) C₁₉H₂₄ClN₃O₂ 361.87 299935-27-6
5-(4-Methoxyphenyl)-2-({[2-(4-propanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione 4-Methoxyphenyl Propanoyl-substituted piperazine C₂₄H₃₀N₄O₄ 454.53 Not Disclosed

Physicochemical Properties

The 4-chlorophenyl derivative exhibits increased lipophilicity (logP ~2.8 predicted), favoring membrane permeability but reducing solubility in polar solvents . The 4-methoxyphenyl analog (logP ~2.2) balances lipophilicity and solubility due to the electron-donating methoxy group .

Stability: Chlorinated derivatives (e.g., 4-chlorophenyl) demonstrate enhanced thermal stability (boiling point ~533°C predicted) compared to non-halogenated analogs . The target compound’s benzofuran-piperazine linkage may confer rigidity, reducing susceptibility to enzymatic degradation .

Acid-Base Behavior :

  • Piperazine-containing analogs exhibit basic pKa values (~9.16 for the phenyl derivative), enabling protonation under physiological conditions, which influences bioavailability .

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